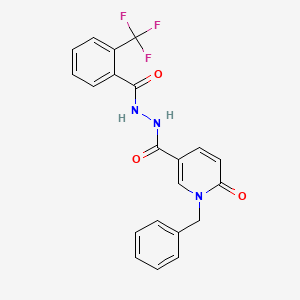

1-benzyl-6-oxo-N'-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide

Description

Properties

IUPAC Name |

1-benzyl-6-oxo-N'-[2-(trifluoromethyl)benzoyl]pyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O3/c22-21(23,24)17-9-5-4-8-16(17)20(30)26-25-19(29)15-10-11-18(28)27(13-15)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRPOUGIYNUNSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Carbohydrazide vs. Carboxamide Derivatives

For example, 1-benzyl-N'-(2-ethoxy-1-naphthoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide (CAS 1040663-11-3) shares the carbohydrazide functionality but substitutes the trifluoromethylbenzoyl group with a bulkier naphthoyl moiety, reducing metabolic clearance but increasing steric hindrance .

Trifluoromethyl Substitution

The 2-(trifluoromethyl)benzoyl group in the target compound distinguishes it from analogs like CAS 942008-97-1, which features a nitro group. The -CF₃ group is less polarizable than -NO₂, offering superior metabolic stability and resistance to enzymatic degradation . A structurally similar compound, 2-(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylic acid (CAS 916888-64-7), shares a high similarity score (0.89) with the target compound, underscoring the importance of the trifluoromethylbenzoyl motif in ligand-receptor interactions .

Heterocyclic Modifications

Replacing the dihydropyridine core with a pyridazine ring (CAS 2415629-46-6) alters electronic distribution and reduces molecular weight (345.70 g/mol vs. 415.37 g/mol). Pyridazine derivatives often exhibit distinct pharmacokinetic profiles due to altered π-π stacking and solubility .

Research Findings and Implications

- Binding Affinity : AutoDock Vina simulations () suggest that trifluoromethyl-substituted compounds exhibit improved docking scores compared to nitro or ethoxy analogs, likely due to enhanced hydrophobic interactions and reduced desolvation penalties .

- Synthetic Feasibility : The cyclization strategy described in , involving dihydrazide intermediates, could be adapted for synthesizing the target compound, bypassing oxidative N-N bond formation .

- Stability : Compounds with trifluoromethyl groups (e.g., the target compound and CAS 916888-64-7) demonstrate superior moisture stability compared to nitro derivatives, as electron-withdrawing groups mitigate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.